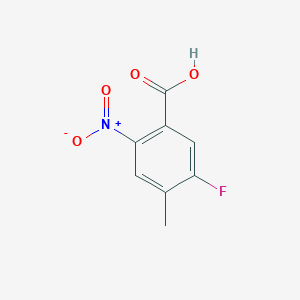

5-Fluoro-4-methyl-2-nitrobenzoic acid

Overview

Description

“5-Fluoro-4-methyl-2-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is a derivative of benzoic acid, which has been substituted with a fluoro, a methyl, and a nitro group .

Synthesis Analysis

The synthesis of “this compound” can be achieved through several methods. One such method involves the nitration of 3-methylbenzoic acid in sulfuric acid . Another method involves the oxidation of 5-fluoro-2-nitrotoluene .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro, a methyl, and a nitro group . The average mass of the molecule is 199.136 Da and the monoisotopic mass is 199.028091 Da .Chemical Reactions Analysis

The nitro group in “this compound” can participate in various chemical reactions. For instance, it can undergo reduction to form an amine, or it can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its boiling point is between 211-214°C . The compound has a molecular weight of 199.14 .Scientific Research Applications

Heterocyclic Synthesis

5-Fluoro-4-methyl-2-nitrobenzoic acid serves as a building block in heterocyclic oriented synthesis, leading to the formation of various condensed nitrogenous cycles. The compound is utilized for the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This synthesis approach is significant in drug discovery, providing a pathway to create diverse libraries of heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Synthesis of Benzamide Derivatives

Another application is in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide. This process involves the oxidation of 2-fluoro-4-nitrotoluene, followed by chlorination, amination, and hydrogenation. The high yield of this synthesis method makes it a valuable process in chemical research (Xu, Xu, & Zhu, 2013).

Guanine-Mimetic Library Synthesis

The acid is also used in the synthesis of a guanine-mimetic library, a process that involves ice-cooled suspension and further extraction steps. This technique contributes to the broader field of molecular biology and genetics research (Miller & Mitchison, 2004).

Crystallographic Studies

It has been included in studies focusing on crystal structures of various benzoic acid derivatives. Such research is essential for understanding molecular interactions and electronic structures, which has implications in material science and pharmaceuticals (Pramanik, Dey, & Mukherjee, 2019).

High-Performance Liquid Chromatography

In chromatography, it is used as a labeling reagent for amino acids, enhancing the sensitivity and specificity of high-performance liquid chromatography in biochemical analysis (Watanabe & Imai, 1981).

Sulfhydryl Group Determination

The compound plays a role in determining sulfhydryl groups in biological materials, contributing to biochemistry and molecular biology research (Ellman, 1959).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .

Mode of Action

Nitro compounds typically undergo reactions at the benzylic position, which can be either sn1 or sn2 . This suggests that 5-Fluoro-4-methyl-2-nitrobenzoic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known to participate in the synthesis of novel quinazolinones . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities and are involved in various biochemical pathways.

Result of Action

As a potential inhibitor of p38α mapk, it may influence cellular processes regulated by this kinase .

Biochemical Analysis

Biochemical Properties

It is known that nitro compounds can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines

Properties

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQWWSEJHPZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)

![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)

![4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2555921.png)

![N-(2,6-Difluorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2555922.png)

![N~1~-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2555930.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride](/img/structure/B2555933.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2555934.png)